3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
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Description
“3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1955506-71-4 . It is a type of fused pyridine derivative, which are of increasing interest in drug design and medicinal chemistry .
Molecular Structure Analysis
The molecular weight of this compound is 302.74 . The IUPAC name is 3-(tetrahydro-2H-pyran-4-yl)isoxazolo[5,4-b]pyridine-5-sulfonyl chloride . The InChI code is 1S/C11H11ClN2O4S/c12-19(15,16)8-5-9-10(7-1-3-17-4-2-7)14-18-11(9)13-6-8/h5-7H,1-4H2 .Future Directions
Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry . They contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . Therefore, the research and development of these compounds, including “3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride”, may continue to be a significant area of focus in the future.
Properties
IUPAC Name |
3-(oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4S/c12-19(15,16)8-5-9-10(7-1-3-17-4-2-7)14-18-11(9)13-6-8/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIARBSGLJBGPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC3=C2C=C(C=N3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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